Chemical structure properties of (5S,6S)-5-methyl-6-phenylmorpholin-3-one
Chemical structure properties of (5S,6S)-5-methyl-6-phenylmorpholin-3-one
An In-Depth Technical Guide to the Chemical and Structural Properties of (5S,6S)-5-methyl-6-phenylmorpholin-3-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
The morpholine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its capacity to improve the pharmacokinetic profiles of bioactive molecules.[1][2][3] This guide focuses on a specific, stereochemically defined derivative, (5S,6S)-5-methyl-6-phenylmorpholin-3-one , to provide an in-depth analysis of its structural properties, theoretical characterization, and the strategic considerations for its asymmetric synthesis. While literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to offer a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore the molecule's stereochemical nuances, predict its spectroscopic signatures, and detail a robust, citable protocol for its synthesis, thereby providing a framework for the exploration of this and related compounds in drug discovery programs.
The Morpholin-3-one Scaffold: A Position of Privilege in Drug Design
The morpholine heterocycle is frequently integrated into pharmaceutical agents to enhance key properties such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability.[1][2] The inclusion of an oxygen atom provides a hydrogen bond acceptor site and influences the overall polarity and conformation of the molecule, while the nitrogen atom offers a site for substitution to modulate basicity and target engagement.
The morpholin-3-one variant, a lactam within the morpholine ring, retains these beneficial attributes while providing a rigidified structure and additional points for chemical diversification. Specifically, chiral-substituted morpholinones are critical building blocks in the synthesis of a wide array of therapeutics, including central nervous system (CNS) agents, neurokinin receptor antagonists, and opioid modulators.[2][4][5][6] The precise control of stereochemistry at substituted positions, such as C5 and C6, is paramount, as biological activity is often confined to a single stereoisomer.
Molecular Structure and Stereochemical Analysis
(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a disubstituted morpholinone with a defined absolute stereochemistry. Its structure features two contiguous stereocenters at positions C5 and C6, which dictates a specific three-dimensional arrangement of its substituents.
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Core Scaffold : The molecule is built on a six-membered morpholin-3-one ring, containing an ether linkage (O1) and a lactam (amide) functional group (C3=O, N4).
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Substituents :
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A phenyl group is attached to the C6 position.
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A methyl group is attached to the C5 position.
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Stereochemistry : The (5S,6S) designation indicates the absolute configuration at these two stereocenters. This defines a cis relationship between the methyl and phenyl groups, where both substituents are oriented on the same face of the morpholine ring. This fixed spatial arrangement is critical for its interaction with chiral biological targets like enzymes and receptors. The presence of the "magic methyl" group can profoundly influence both pharmacodynamic and pharmacokinetic properties through steric and conformational effects.[7]
Physicochemical Properties
The key physicochemical data for (5S,6S)-5-methyl-6-phenylmorpholin-3-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[8] |
| Molecular Weight | 191.23 g/mol | Calculated |
| IUPAC Name | (5S,6S)-5-methyl-6-phenylmorpholin-3-one | PubChem[8] |
| Physical Form | Solid (predicted) | --- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, MeOH (predicted) | --- |
| InChI Key | Not available for specific stereoisomer; related structures exist. | --- |
Spectroscopic Characterization (Theoretical Framework)
Structural elucidation and confirmation of (5S,6S)-5-methyl-6-phenylmorpholin-3-one would rely on a combination of standard spectroscopic techniques. Based on its structure, the following spectral characteristics are predicted:
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¹H NMR Spectroscopy :
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Aromatic Protons : Multiplets in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl ring.
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Benzylic Proton (C6-H) : A doublet or doublet of doublets, coupled to the C5 proton, expected to appear downfield (δ 4.5-5.0 ppm) due to the influence of the adjacent phenyl group and oxygen atom.
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C5-H Proton : A multiplet, coupled to the C6 proton and the C5-methyl protons, likely in the δ 3.0-3.5 ppm region.
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Ring Methylene Protons (C2-H₂) : Two distinct signals for the axial and equatorial protons adjacent to the carbonyl group, likely appearing as doublets of doublets or complex multiplets around δ 4.0-4.3 ppm.
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C5-Methyl Protons : A doublet at approximately δ 1.0-1.3 ppm, coupled to the C5 proton.
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Amide Proton (N-H) : A broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy :
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Carbonyl Carbon (C3) : A signal in the δ 165-175 ppm range.
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Aromatic Carbons : Multiple signals between δ 125-140 ppm.
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Benzylic Carbon (C6) : A signal around δ 75-85 ppm.
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C2 Carbon : A signal in the δ 65-75 ppm range.
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C5 Carbon : A signal around δ 45-55 ppm.
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Methyl Carbon : An upfield signal in the δ 15-25 ppm range.
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Infrared (IR) Spectroscopy :
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N-H Stretch : A broad absorption band around 3200-3400 cm⁻¹.
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C=O Stretch (Lactam) : A strong, sharp absorption band around 1650-1680 cm⁻¹.
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C-O-C Stretch (Ether) : A strong absorption in the 1050-1150 cm⁻¹ region.
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Aromatic C-H Stretch : Absorptions above 3000 cm⁻¹.
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Mass Spectrometry (MS) :
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The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 191 or 192, respectively.
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Asymmetric Synthesis Strategy
Achieving the specific (5S,6S) stereochemistry requires a highly controlled asymmetric synthesis. While a dedicated synthesis for this exact molecule is not prominently documented, established methodologies for constructing related 5-phenylmorphan scaffolds can be adapted.[5][6] A robust and diastereoselective approach involves an intramolecular aza-Michael reaction, which can effectively set the two contiguous stereocenters.
The proposed pathway begins with an enantiomerically pure precursor, which guides the formation of the desired stereoisomer during the key cyclization step.
Caption: Proposed workflow for the asymmetric synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one.
Experimental Protocol: Diastereoselective Intramolecular aza-Michael Cyclization
This protocol is a representative procedure adapted from established methods for synthesizing chiral morpholine derivatives.[1][5]
1. Catalyst/Reagent Preparation:
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All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[9] Solvents should be purified by distillation over appropriate drying agents.[9]
2. Reaction Setup:
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To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-substituted amino ester precursor (1.0 equiv) dissolved in anhydrous THF (0.1 M).
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Cool the solution to 0 °C in an ice-water bath.
3. Cyclization Reaction:
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Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or potassium tert-butoxide (t-BuOK, 1.2 equiv) portion-wise to the stirred solution.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for using a strong base is to deprotonate the amine, generating a nucleophile that initiates the intramolecular conjugate addition to the α,β-unsaturated ester, thereby forming the morpholinone ring.
4. Work-up:
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Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
5. Purification:
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Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired diastereomer.[1]
6. Analysis:
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Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
-
Determine the diastereomeric ratio and enantiomeric excess (if applicable) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
-
Measure the specific rotation using a polarimeter to confirm the optical activity.[10]
Biological Context and Therapeutic Potential
The (5S,6S)-5-methyl-6-phenylmorpholin-3-one scaffold is of significant interest in drug discovery due to its structural similarity to known bioactive agents.
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Opioid Modulators : The 5-phenylmorphan core is a key pharmacophore in the development of novel opioid receptor modulators.[5][6] Enantioselective synthesis of these scaffolds is crucial for separating the desired analgesic effects from adverse side effects. The stereochemistry at C5 and C6 directly influences receptor binding and functional activity.
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Neurokinin (NK) Receptor Antagonists : Chiral morpholinones serve as intermediates in the synthesis of potent antagonists for neurokinin receptors, such as the NK1 receptor antagonist L-742,694.[4] These antagonists have potential applications in treating depression, anxiety, and chemotherapy-induced nausea.
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CNS Drug Candidates : The favorable physicochemical properties of the morpholine ring make it an attractive scaffold for CNS drug candidates, where the ability to cross the blood-brain barrier is essential.[2]
The introduction of the C5-methyl group in a cis relationship to the C6-phenyl group can enforce a specific low-energy conformation, which may pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.
Conclusion and Future Directions
(5S,6S)-5-methyl-6-phenylmorpholin-3-one represents a structurally precise and functionally significant chemical entity. While specific biological data for this compound are not widely available, its core structure is deeply embedded in a class of molecules with proven therapeutic relevance. The synthetic strategies and analytical frameworks outlined in this guide provide a clear and actionable path for researchers to synthesize, purify, and characterize this molecule.
Future investigations should focus on the synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one and its subsequent evaluation in relevant biological assays, particularly those targeting CNS receptors. Elucidating its specific bioactivity will contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry and may uncover novel lead compounds for therapeutic development.
References
- BenchChem Technical Support Team. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
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- PubChem. (5S,6S)-5-methyl-6-phenylmorpholin-3-one.
- Tu, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
- Fürstner, A., et al.
- Sigma-Aldrich. (S)-5-Phenylmorpholin-3-one. Merck.
- Wang, D., et al. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC.
- Sgarioto, N., et al. (2020).
- Wang, D., et al. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv.
- Costa, B., et al. (2023). *The Magic Methyl and Its Tricks in Drug Discovery
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